N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide
Overview
Description
“N-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-1,1-dimethyl-2-oxoethyl)thiophene-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol .
Molecular Structure Analysis
The 2-amino-1,3-thiazol-4-yl heterocycle was characterized by two signals at δ 6.99 (br.s, 2H, –NH2), and 6.38 (s, 1H, H-5). A signal at δ 4.03 (br.s, 2H, CH2-6) was assignable to a methylene group connecting the two heterocycles in the molecule .
Chemical Reactions Analysis
The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles were synthesized by the reaction of respective anilines (one in each reaction) and 2-bromoacetylbromide in an aqueous medium .
Physical and Chemical Properties Analysis
The compound has a melting point of 200–202 °C . The IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) . The 1 H NMR (DMSO, δ ppm): δ=4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .
Scientific Research Applications
Synthesis and Biological Activity
Biological Activities of Thiophene Derivatives : Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. This highlights the potential of thiophene compounds in developing new antimicrobial agents (Vasu et al., 2003).
Complexes with Tridentate Ligands : The synthesis of oxorhenium(V) and oxotechnetium(V) complexes with tridentate N-[(N'', N''-dialkylamino)(thiocarbonyl)]- N'-substituted benzamidine ligands indicates the potential for creating novel complexes with applications in medicinal chemistry and imaging (Nguyen Hung Huy et al., 2008).
Synthesis of Gamma-Lactams and Fused Thiazinone Derivatives : Research on thioureas and thioamides adding to dimethyl hex-2-en-4-yne-1,6-dioate to give gamma-lactams and fused thiazinone derivatives expands the chemical repertoire for creating novel compounds with potential pharmacological activities (R. Acheson & J. Wallis, 1982).
Antimicrobial Studies of 1,3,4-Thiadiazole Derivatives : The design and synthesis of new 1,3,4-thiadiazole derivatives for antimicrobial evaluation underline the continuous search for new antibacterial and antifungal agents (Husam A. Ameen & Ahlam J. Qasir, 2017).
Chemoselective Synthesis
- Thiazoles via Chemoselective Thionation-Cyclization : The development of a chemoselective thionation-cyclization route to synthesize 2,4,5-trisubstituted thiazoles from functionalized enamides indicates the versatility of synthetic methodologies for constructing thiazole cores, which could be applicable in developing related compounds (S. Kumar et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[1-[(2-amino-1,3-thiazol-4-yl)methylamino]-2-methyl-1-oxopropan-2-yl]thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-13(2,17-10(18)9-4-3-5-20-9)11(19)15-6-8-7-21-12(14)16-8/h3-5,7H,6H2,1-2H3,(H2,14,16)(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUOWCWNVHCILP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=CSC(=N1)N)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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